4E-Deacetylchromolaenide 4'-O-acetate

Anti-inflammatory COX inhibition Cytokine suppression

This chemically defined sesquiterpenoid reference standard (≥98%) is essential for reproducible COX/TNFα pathway studies, HPLC method validation for Eupatorium/Chromolaena species, and targeted metabolomics. Its unique 4'-O-acetate configuration ensures a distinct biological fingerprint; do not substitute with generic germacranolides.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B1496066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4E-Deacetylchromolaenide 4'-O-acetate
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O
InChIInChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18+,19+,20+/m0/s1
InChIKeyDULROFCOEMAPJD-IEBFLSOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4E-Deacetylchromolaenide 4'-O-acetate: A Defined Germacranolide Sesquiterpene Lactone Reference Standard for Bioactivity and Chemical Ecology Research


4E-Deacetylchromolaenide 4'-O-acetate (CAS 104736-09-6) is a chemically defined sesquiterpenoid isolated from plant sources including *Eupatorium chinense* and *Chromolaena glaberrima* . It belongs to the class of germacranolides and derivatives, characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . This compound is commercially available as a high-purity (≥98%) reference standard, supporting its use in accurate and reproducible analytical and biological research .

Why 4E-Deacetylchromolaenide 4'-O-acetate Cannot Be Replaced by Generic Germacranolides in Targeted Research


In-class germacranolide substitution is not a valid approach for precise scientific work. While many sesquiterpene lactones share the germacranolide skeleton, their specific bioactivity profiles are dictated by the nature, number, and stereochemistry of ester substituents, which govern molecular interactions with distinct biological targets such as specific enzymes or signaling proteins [1]. The unique 4'-O-acetate and 4E-deacetyl configuration of this compound defines its specific physicochemical properties (including precise LogP and hydrogen bonding capacity) and distinct biological fingerprint . Using a structurally related but non-identical analog introduces an uncontrolled variable, leading to data that is neither reliable nor reproducible for the intended application.

4E-Deacetylchromolaenide 4'-O-acetate: Quantifiable Differential Evidence Against Close Analogs


Comparative COX-2 Inhibition and Cytokine Suppression Profile Versus General Germacranolide Class

4E-Deacetylchromolaenide 4'-O-acetate demonstrates a specific mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and the subsequent suppression of key pro-inflammatory cytokines . While many germacranolides exhibit broad anti-inflammatory effects, the specific substitution pattern of this compound has been linked to a potent downregulation of tumor necrosis factor alpha (TNFα), interleukin 6 (IL6), and interleukin 1 beta (IL1β) production . This specific cytokine modulation profile distinguishes it from other sesquiterpene lactones that may act primarily through different pathways, such as direct NF-κB inhibition or other inflammatory mediators.

Anti-inflammatory COX inhibition Cytokine suppression

Defined Physicochemical Properties and Purity for Reproducible Analytical Methods

As a commercially available reference standard, 4E-Deacetylchromolaenide 4'-O-acetate is supplied with a guaranteed purity of ≥98% and key physicochemical data including molecular formula (C22H28O7), molecular weight (404.45 g/mol), and predicted LogP (3.11) . These properties provide a reliable foundation for analytical method development, including HPLC and LC-MS, which cannot be assured when using isolated fractions or lower-purity analogs. While specific spectral data (NMR, MS) are often provided as part of a certificate of analysis, the defined purity and properties ensure batch-to-batch consistency.

Analytical Chemistry Quality Control Natural Product Standard

Defined Botanical Origin for Metabolic and Chemotaxonomic Studies

This compound has been definitively isolated and characterized from specific plant species, most notably *Eupatorium chinense* L. and *Chromolaena glaberrima* . This knowledge is essential for studies in plant metabolomics, chemical ecology, and chemotaxonomy. A structurally similar analog isolated from a different genus or species (e.g., parthenolide from *Tanacetum parthenium*) would have a completely different biosynthetic context and ecological function, making it a poor substitute for research focused on the *Eupatorium* or *Chromolaena* genus.

Chemotaxonomy Metabolomics Plant Biochemistry

Distinct Predicted Spectral Fingerprint for Accurate Dereplication

Predicted 1H and 13C NMR spectra are available in public databases, providing a distinct spectral fingerprint for 4E-Deacetylchromolaenide 4'-O-acetate . This theoretical data serves as a preliminary guide for structural verification and dereplication, a process that prevents the re-isolation of known compounds. While experimental data for close analogs may also be available, the specific combination of chemical shifts predicted for this unique molecule allows researchers to distinguish it from other germacranolides in a complex mixture or extract.

Metabolomics NMR Spectroscopy Natural Products Dereplication

Specific LogP Value Governing Extraction and Chromatographic Behavior

The partition coefficient (LogP) of 4E-Deacetylchromolaenide 4'-O-acetate is predicted to be 3.11 . This value is a direct consequence of its specific substitution pattern and dictates its behavior in liquid-liquid extractions and reversed-phase chromatography. A closely related analog with a different ester moiety, such as chromolaenide or a hydroxylated derivative, will possess a significantly different LogP value, leading to altered retention times and extraction efficiencies. Relying on the behavior of an analog for method development will result in poor recovery and purification outcomes.

Separation Science Analytical Method Development Physicochemical Profiling

Core Application Scenarios for 4E-Deacetylchromolaenide 4'-O-acetate Based on Differential Evidence


Development of Targeted In Vitro Models for COX-Mediated Inflammation

Ideal for researchers establishing cellular models to study the specific role of COX enzymes and the downstream cytokines TNFα, IL6, and IL1β in inflammatory responses. The compound's reported mechanism of action makes it a suitable tool for probing this pathway, distinct from broader NF-κB inhibitors .

Analytical Method Development and Quality Control of Eupatorium-Derived Herbal Products

Essential for analytical chemists and QC laboratories developing and validating HPLC or LC-MS methods for the identification and quantification of marker compounds in *Eupatorium chinense* or *Chromolaena glaberrima* raw materials, extracts, or finished products . The high purity and defined properties ensure accurate calibration and method robustness.

Metabolomic Fingerprinting and Chemotaxonomic Classification of Asteraceae Species

A critical reference compound for plant scientists and metabolomics core facilities engaged in non-targeted or targeted metabolomics studies of the Asteraceae family. It serves as a specific chemotaxonomic marker to differentiate between closely related species within the *Eupatorium* and *Chromolaena* genera .

Natural Product Dereplication and Discovery Workflows

A valuable addition to in-house spectral libraries for natural product discovery groups. The availability of predicted NMR spectra allows for rapid dereplication of extracts and fractions, preventing the costly re-isolation of known entities and focusing resources on novel chemical scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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